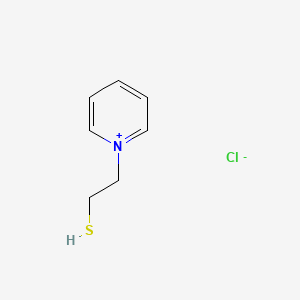
1-(2-Sulfanylethyl)pyridin-1-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Sulfanylethyl)pyridin-1-ium chloride is a pyridinium salt that has garnered attention due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a pyridinium ring substituted with a sulfanylethyl group, making it a versatile molecule in both organic synthesis and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Sulfanylethyl)pyridin-1-ium chloride typically involves the alkylation of pyridine with a suitable sulfanylethyl halide. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or acetonitrile, for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and increased yield. The use of catalysts, such as phase-transfer catalysts, can also enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Sulfanylethyl)pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The sulfanylethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridinium ring can be reduced to form the corresponding piperidine derivative using reducing agents such as sodium borohydride.
Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide, cyanide, or thiolate ions, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Sodium borohydride; usually performed in methanol or ethanol at low temperatures.
Substitution: Various nucleophiles (e.g., hydroxide, cyanide); reactions are often conducted in aqueous or mixed solvent systems under mild conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Piperidine derivatives.
Substitution: Corresponding substituted pyridinium salts.
Wissenschaftliche Forschungsanwendungen
1-(2-Sulfanylethyl)pyridin-1-ium chloride has found applications in several scientific research areas:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of ionic liquids, which are used as solvents and catalysts in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-(2-Sulfanylethyl)pyridin-1-ium chloride is largely dependent on its chemical structure. The pyridinium ring can interact with various molecular targets through π-π interactions, hydrogen bonding, and electrostatic interactions. The sulfanylethyl group can undergo redox reactions, contributing to the compound’s overall reactivity. These interactions and reactions enable the compound to exert its effects in different chemical and biological systems.
Vergleich Mit ähnlichen Verbindungen
- 1-(2-Hydroxyethyl)pyridin-1-ium chloride
- 1-(2-Aminoethyl)pyridin-1-ium chloride
- 1-(2-Methylethyl)pyridin-1-ium chloride
Comparison: 1-(2-Sulfanylethyl)pyridin-1-ium chloride is unique due to the presence of the sulfanylethyl group, which imparts distinct redox properties and reactivity compared to its analogs For instance, 1-(2-Hydroxyethyl)pyridin-1-ium chloride lacks the sulfur atom, resulting in different chemical behavior and applications
Eigenschaften
CAS-Nummer |
88516-28-3 |
|---|---|
Molekularformel |
C7H10ClNS |
Molekulargewicht |
175.68 g/mol |
IUPAC-Name |
2-pyridin-1-ium-1-ylethanethiol;chloride |
InChI |
InChI=1S/C7H9NS.ClH/c9-7-6-8-4-2-1-3-5-8;/h1-5H,6-7H2;1H |
InChI-Schlüssel |
RIBHPTFRWWJERH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=[N+](C=C1)CCS.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


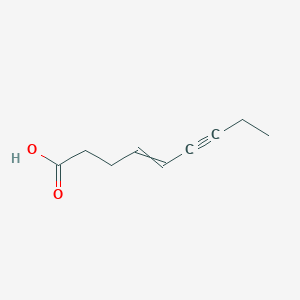
![[(2'-Methyl[1,1'-biphenyl]-2-yl)methylene]bis(trimethylsilane)](/img/structure/B14375450.png)

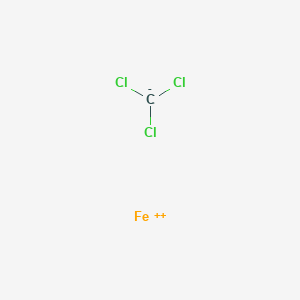
![5-[(2-Chloro-4,6-dinitrophenyl)sulfanyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B14375460.png)

![Trimethyl{1-[(propan-2-yl)oxy]but-3-en-2-yl}stannane](/img/structure/B14375471.png)
![N-(3-{[(4-Butoxyphenyl)methyl]amino}phenyl)acetamide](/img/structure/B14375475.png)
![N-({[2-(3,5-Dimethoxyphenyl)propan-2-yl]oxy}carbonyl)-L-aspartic acid](/img/structure/B14375479.png)

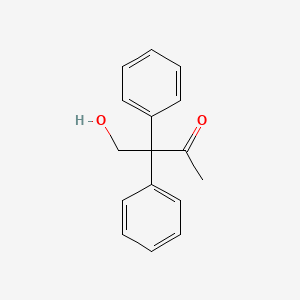

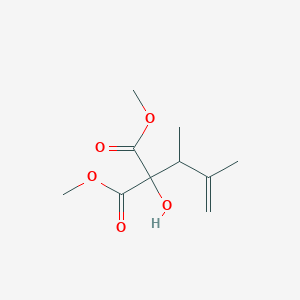
![Tris[2-(4-hydroxybenzoyl)phenyl] phosphite](/img/structure/B14375525.png)
